Superior Potency in Mouse Models: Direct Comparison of mGal-3 Affinity with Clinical Candidate GB1211
Galectin-3-IN-3 demonstrates high affinity for mouse galectin-3 (mGal-3) with an IC50 of 11 nM . This contrasts sharply with the clinical-stage inhibitor GB1211 (Selvigaltin), which shows a 70-fold weaker affinity for mGal-3 (Kd = 0.77 µM or 770 nM), despite having a potent Kd of 25 nM for the human ortholog [1]. This makes Galectin-3-IN-3 a more appropriate tool compound for achieving robust target coverage in standard mouse models.
| Evidence Dimension | Mouse Galectin-3 (mGal-3) Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | GB1211 (Selvigaltin): Kd = 0.77 µM (770 nM) |
| Quantified Difference | 70-fold higher affinity |
| Conditions | In vitro binding assays on purified mouse galectin-3 protein |
Why This Matters
Procuring Galectin-3-IN-3 ensures robust and reliable target engagement in murine studies, which is not guaranteed with human-optimized inhibitors like GB1211 that have poor cross-reactivity.
- [1] Peterson, K., et al. (2024). Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer. Journal of Medicinal Chemistry, 67(24), 21905-21915. View Source
